(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R)-2-[cyclopropyl(ethyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-14(11-8-9-11)12(13(15)16)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,16)/t12-/m1/s1 |
InChI Key |
AXFCHHYYQFKZQR-GFCCVEGCSA-N |
Isomeric SMILES |
CCN(C1CC1)[C@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCN(C1CC1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methodology and Catalysts
- The use of chiral amines, particularly 2-symmetric tetramines containing piperidine subunits, has been demonstrated to provide high enantioselectivity in alkylation reactions of arylacetic acids.
- The reaction typically involves the generation of a bislithium amide intermediate by treating the chiral amine with n-butyllithium, which then facilitates the alkylation at the alpha position of the carboxylic acid.
- Optimal enantioselectivity is achieved when the stoichiometry of chiral amine to substrate is slightly in excess (~1.03–1.05 equiv), and the quality of n-butyllithium is carefully controlled to minimize ionic lithium contaminants that can erode enantioselectivity.
Reaction Conditions
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 0°C to room temperature (20–25°C) | Mild conditions preserve stereochemistry |
| Stoichiometry of chiral amine | 1.03–1.05 equivalents | Slight excess improves enantioselectivity |
| n-Butyllithium equivalents | 2.0 equivalents | Essential for bislithium amide formation |
| Alkylating agents | Alkyl iodides (e.g., isobutyl iodide) | Effective for introducing ethyl and cyclopropyl groups |
| Solvent | Typically ethers (e.g., THF) | Supports organolithium reagents |
Outcomes and Yields
- High enantioselectivity (up to 97% ee) and good isolated yields (~70%) have been reported for similar alkylations on phenylacetic acid derivatives.
- The chiral amine catalyst can be recovered in nearly quantitative yield by aqueous HCl extraction, enhancing the process's sustainability.
Alternative Synthetic Routes: Protection and Functional Group Transformations
Other methods involve multi-step sequences including protection, condensation, reduction, and hydrolysis steps to build the target molecule while controlling stereochemistry.
Protection and Condensation
- Starting from optically active mandelic acid derivatives, protection with tert-butyl groups and subsequent condensation with cyclopropyl-containing ketones or analogous substrates can be used to introduce the cyclopropyl moiety.
- Modified Ullmann-type condensations under copper catalysis have been employed for related substituted phenylacetic acids, facilitating the formation of diarylamines or amino-substituted phenylacetic acid derivatives.
Reduction and Hydrolysis
- Reduction of intermediates such as 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid esters followed by hydrolysis yields the desired hydroxy acid derivatives with maintained optical purity.
- Hydrolysis is commonly performed in aqueous alkali (e.g., 6N NaOH) in the presence of alcohols at reflux temperature to cleave protecting groups and liberate the free acid.
Reaction Conditions Summary
| Step | Conditions | Notes |
|---|---|---|
| Protection | Pivalaldehyde, tert-butyl group | Protects hydroxy group to prevent side reactions |
| Condensation | Lithium bis(trimethylsilyl)amide, −78°C | Enables coupling with cyclopropyl ketones |
| Reduction | Hydrogenation, 0–60°C, 101–1530 kPa | Catalytic hydrogenation for selective reduction |
| Hydrolysis | 6N NaOH, reflux with ethanol | Removes protecting groups, liberates acid |
Challenges and Considerations in Cyclopropyl Group Installation
- Cyclopropyl groups are sensitive and can be challenging to install without ring opening or side reactions.
- Photoredox catalysis and nickel-catalyzed cross-electrophile coupling (CEC) methods have been explored for installing cyclopropyl substituents on aromatic systems, but yields can be low (<15%) under reductive conditions.
- The enantioselective alkylation approach remains more reliable for maintaining stereochemistry and installing cyclopropyl and ethylamino substituents effectively.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of imines or nitriles.
Reduction: Reduction of the compound can yield various amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Various amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the ethylamino group can participate in hydrogen bonding. The phenylacetic acid moiety may contribute to the overall stability and solubility of the compound .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
The structural and functional diversity among analogs underscores the importance of substituent choice in optimizing pharmacokinetics and target engagement. For instance:
- Electron-Withdrawing Groups (e.g., fluorine in VQ6): Enhance binding to electron-deficient enzyme active sites .
- Steric Bulk (e.g., cyclopropyl-ethylamino): May improve selectivity by preventing off-target interactions .
- Chirality : The R-configuration in all discussed compounds highlights its critical role in biological activity, necessitating enantioselective synthesis methods .
Further studies on the target compound should explore its solubility, stability, and in vitro activity relative to these analogs.
Biological Activity
(R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid, often referred to as a cyclopropyl amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropyl group, an ethylamino substituent, and a phenylacetic acid moiety. This unique structure contributes to its biological activity through various mechanisms:
- Cyclopropyl Group : Enhances binding affinity via hydrophobic interactions.
- Ethylamino Group : Potentially participates in hydrogen bonding with biological targets.
- Phenylacetic Acid Moiety : Contributes to solubility and stability.
The mechanism of action involves the compound's interaction with specific molecular targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes and receptors, which can influence metabolic pathways or signaling cascades relevant to various diseases.
1. Interaction with Receptors
Research suggests that (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid may interact with G protein-coupled receptors (GPCRs) and other receptor types. Such interactions can lead to modulation of physiological responses, making it a candidate for further investigation in drug development.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, preliminary studies indicate potential inhibitory effects on monoacylglycerol acyltransferase (MGAT), which plays a crucial role in lipid metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Lipid Metabolism : A study investigated the effects of (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid on triglyceride synthesis in mice. The compound demonstrated significant reductions in plasma triglyceride levels when administered at specific dosages, indicating its potential as a therapeutic agent for metabolic disorders .
- Receptor Agonist Studies : Another research effort focused on the structural optimization of compounds similar to (R)-2-(Cyclopropyl(ethyl)amino)-2-phenylacetic acid to enhance their agonistic activity at specific receptors. These studies highlighted the importance of structural modifications in improving biological efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
